3-[2-(4-chlorophenyl)-5,7-dimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
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Overview
Description
3-[2-(4-chlorophenyl)-5,7-dimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Antimicrobial and Anticancer Potential
- Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising antimicrobial and anticancer activities. For instance, novel pyrazole derivatives, including compounds like 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, were found to have significant activity against various microbial strains and cancer cell lines, outperforming traditional drugs like doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
- Synthesized pyrimidine-linked pyrazole compounds have been evaluated for their insecticidal and antibacterial capabilities. Compounds like the (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines demonstrated significant potential in combating Pseudococcidae insects and various microbial organisms (Deohate & Palaspagar, 2020).
Diverse Therapeutic Applications
- Pyrazolo[1,5-a]pyrimidines and their derivatives have been synthesized and evaluated for a range of therapeutic applications. These include anticancer activities, with several derivatives showing promising results against various cancer cell lines. Additionally, some compounds have been found effective as anti-5-lipoxygenase agents, offering potential benefits in inflammatory conditions (Rahmouni et al., 2016).
Structural Diversity and Chemical Properties
- The chemical reactions involving pyrazolo[1,5-a]pyrimidines lead to the formation of structurally diverse compounds. Such chemical diversity enhances the potential of these compounds in various biological applications. Their chemical structures have been established using various spectroscopic techniques, confirming the versatility of these compounds in synthetic chemistry (Fookes et al., 2008).
Properties
Molecular Formula |
C27H27ClN4O3 |
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Molecular Weight |
491 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H27ClN4O3/c1-16(20-6-10-24-25(14-20)35-13-12-34-24)30-27(33)11-9-22-17(2)29-26-15-23(31-32(26)18(22)3)19-4-7-21(28)8-5-19/h4-8,10,14-16H,9,11-13H2,1-3H3,(H,30,33) |
InChI Key |
AYRBYASXVNWJMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C)CCC(=O)NC(C)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C)CCC(=O)NC(C)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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